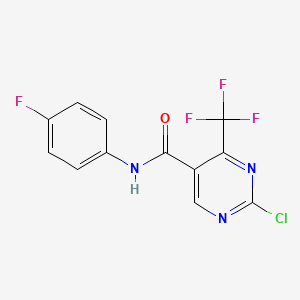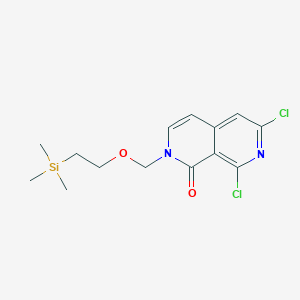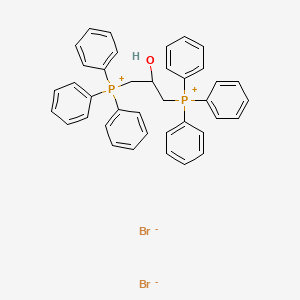
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is a chemical compound that features a unique structure with two triphenylphosphonium groups attached to a 2-hydroxypropane-1,3-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with a suitable dihalide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is used as a reagent in various organic synthesis reactions. It can act as a phase-transfer catalyst and is involved in the preparation of other phosphonium salts.
Biology
In biological research, this compound is studied for its potential role in mitochondrial targeting due to the presence of triphenylphosphonium groups, which can facilitate the delivery of therapeutic agents to mitochondria.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems, particularly for targeting drugs to specific cellular organelles.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide involves its ability to interact with cellular membranes and facilitate the transport of molecules across these membranes. The triphenylphosphonium groups enhance the compound’s lipophilicity, allowing it to penetrate lipid bilayers and target specific cellular compartments, such as mitochondria. This targeting capability is leveraged in various applications, including drug delivery and mitochondrial research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonium salts such as:
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (4-Hydroxybutyl)triphenylphosphonium bromide
Uniqueness
What sets (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide apart from these similar compounds is its unique structure with two triphenylphosphonium groups attached to a 2-hydroxypropane-1,3-diyl backbone. This dual phosphonium structure enhances its ability to interact with and penetrate cellular membranes, making it particularly effective for applications requiring targeted delivery to specific cellular compartments.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in organic synthesis, biological research, and drug delivery systems. Further research and development may uncover even more applications for this intriguing compound.
Propiedades
Número CAS |
13703-27-0 |
|---|---|
Fórmula molecular |
C39H36Br2OP2 |
Peso molecular |
742.5 g/mol |
Nombre IUPAC |
(2-hydroxy-3-triphenylphosphaniumylpropyl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C39H36OP2.2BrH/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39;;/h1-30,33,40H,31-32H2;2*1H/q+2;;/p-2 |
Clave InChI |
YOSBLZKAJZONEK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


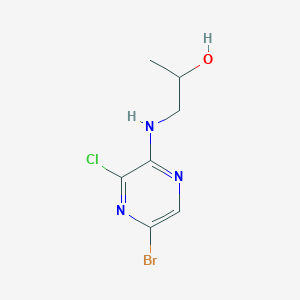

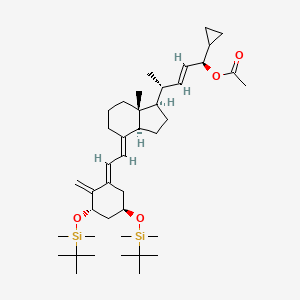
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
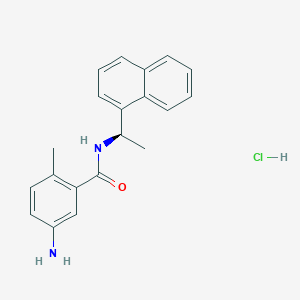
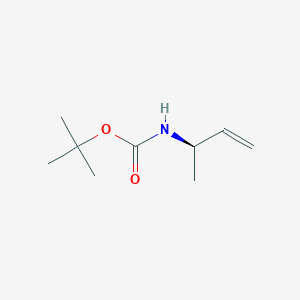
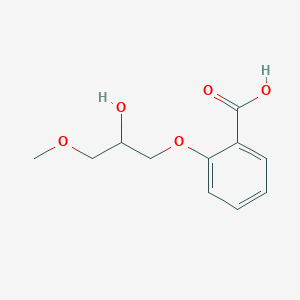
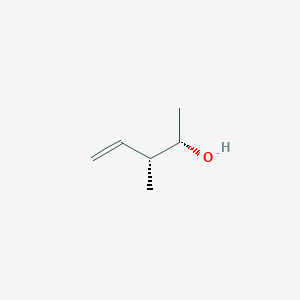
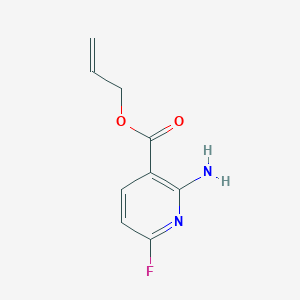
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
